3-[4-(Hydroxymethyl)phenyl]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4,11H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLYBTLKNBKSIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605201 | |
| Record name | 3-[4-(Hydroxymethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56703-34-5 | |
| Record name | 3-[4-(Hydroxymethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(hydroxymethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization
Established and Emerging Synthetic Pathways for 3-[4-(Hydroxymethyl)phenyl]propanoic acid and its Esters
The construction of the this compound framework can be approached through various established chemical transformations. These pathways often involve the formation of the propanoic acid side chain on a pre-functionalized benzene (B151609) ring or the modification of functional groups on a phenylpropanoic acid precursor.
While not a direct synthesis of the target propanoic acid, the esterification of related benzoic acids is a fundamental reaction that highlights common strategies for handling the functional groups present in the target molecule. The synthesis of esters like methyl 4-(hydroxymethyl)benzoate is typically achieved through the acid-catalyzed esterification of 4-(hydroxymethyl)benzoic acid with an alcohol, such as methanol (B129727). ontosight.ai Catalysts like sulfuric acid or hydrochloric acid are commonly employed. ontosight.ai
Optimization of such reactions involves controlling temperature, reaction time, and the removal of water to drive the equilibrium towards the product. Alternative methods, such as using a non-quaternizable tertiary amine in a homogeneous liquid phase with a halocarbon, provide an efficient route for the esterification of hydroxybenzoic acids. google.com
A more direct route to esters of the target molecule involves the esterification of 3-(4-hydroxyphenyl)propanoic acid, a closely related precursor. For instance, methyl 3-(4-hydroxyphenyl)propanoate can be synthesized by reacting the parent acid with methyl iodide in the presence of a base like potassium carbonate in a solvent such as DMF. chemicalbook.com This reaction proceeds with high yield and demonstrates a common strategy for protecting the carboxylic acid group or for creating ester derivatives.
Table 1: Comparison of Esterification Conditions for Related Phenyl Acids
| Starting Material | Reagents | Catalyst/Base | Solvent | Key Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 4-(Hydroxymethyl)benzoic acid | Methanol | Sulfuric Acid | Methanol | Reflux | Methyl 4-(hydroxymethyl)benzoate | Not specified ontosight.ai |
| 3-(4-Hydroxyphenyl)propanoic acid | Methyl Iodide | K₂CO₃ | DMF | 0°C to RT, 3h | Methyl 3-(4-hydroxyphenyl)propanoate | 95.9% chemicalbook.com |
| 4-Hydroxybenzoic acid | Benzyl (B1604629) Chloride | N,N-diisopropylethylamine | Not specified | 70°C, 5h | Benzyl 4-hydroxybenzoate | Not specified google.com |
The introduction of chirality into molecules is crucial for pharmaceutical applications. Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones and olefins. For precursors to this compound, this technique can be applied to create optically active versions.
A key precursor for asymmetric hydrogenation is a cinnamic acid derivative. google.com For example, an appropriately substituted cinnamic acid can be subjected to asymmetric hydrogenation to yield an optically active phenylpropanoic acid. google.com The mechanism of ATH often involves well-defined catalysts, such as the Noyori-Ikariya catalysts, which consist of a Ru(II) center, an arene ligand, and a chiral diamine ligand like TsDPEN. mdpi.com The reaction typically uses a hydrogen donor like a formic acid/triethylamine mixture or isopropanol. mdpi.com The catalyst facilitates the stereoselective transfer of hydrogen to the substrate, creating a chiral center with high enantiomeric excess (ee). mdpi.com The stereochemical outcome is controlled by the catalyst's chiral environment, where steric and electronic interactions between the catalyst and the substrate direct the hydrogenation to one face of the double bond or carbonyl group. mdpi.com
Table 2: Key Features of Noyori-Ikariya Catalysts for Asymmetric Transfer Hydrogenation
| Component | Function | Example |
|---|---|---|
| Metal Center | Catalytic core for hydrogen transfer | Ruthenium (II) |
| Chiral Ligand | Induces enantioselectivity | TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) |
| Arene Ligand | Stabilizes the metal center and influences reactivity | p-Cymene, Benzene |
| Hydrogen Donor | Provides the hydrogen for reduction | Formic acid/Triethylamine, Isopropanol |
Sustainable and Advanced Synthetic Approaches
Modern synthetic chemistry emphasizes sustainability and efficiency. Enzymatic reactions and powerful cross-coupling methodologies represent advanced approaches that offer high selectivity, mild reaction conditions, and the potential for creating diverse molecular structures.
Enzymes, particularly lipases, are highly effective biocatalysts for achieving kinetic resolution of racemic mixtures. researchgate.netmdpi.com For structures analogous to this compound, such as racemic β-hydroxy acids and esters, enzymatic transesterification or hydrolysis can separate enantiomers with high fidelity. researchgate.net
In a typical enzymatic resolution, a lipase (B570770) selectively catalyzes the acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. mdpi.com For example, Candida antarctica lipase B (CAL-B) is a widely used enzyme that can catalyze the enantioselective acylation of hydroxymethyl groups in organic solvents. researchgate.net The choice of enzyme, solvent, and acyl donor is critical for achieving high conversion and enantiomeric excess. This method provides a green alternative to traditional chemical resolutions, operating under mild conditions and often with superior selectivity. researchgate.netmdpi.com
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. nih.gov This palladium-catalyzed reaction is exceptionally versatile for the structural diversification of scaffolds related to this compound. researchgate.net
To create a library of analogs, a precursor such as 3-(4-bromophenyl)propanoic acid could be coupled with a wide array of boronic acids. This strategy allows for the introduction of different aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring, leading to significant structural diversity. nih.govnih.gov The reaction is known for its high functional group tolerance, typically proceeding under mild conditions with a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands like SPhos enabling the coupling of even challenging substrates. nih.gov
Table 3: Components of a Typical Suzuki-Miyaura Cross-Coupling Reaction
| Component | Role | Example |
|---|---|---|
| Aryl/Vinyl Halide | Electrophilic coupling partner | 3-(4-Bromophenyl)propanoic acid derivative |
| Boronic Acid/Ester | Nucleophilic coupling partner | Phenylboronic acid, Pyridine-3-boronic acid |
| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | Stabilizes and activates the catalyst | SPhos, PPh₃ |
| Base | Activates the boronic acid | Na₂CO₃, K₃PO₄ |
Derivatization Strategies for Functional Exploration
The functional groups of this compound—the carboxylic acid, the hydroxymethyl group, and the aromatic ring—are all amenable to further chemical modification. These derivatization strategies are essential for exploring the structure-activity relationships of the molecule in various contexts, such as drug discovery.
The carboxylic acid can be converted into esters, amides, or hydrazides to modulate properties like solubility, stability, and biological activity. The hydroxymethyl group can be transformed into ethers, esters, or halides, providing another point for modification. For instance, derivatives of the closely related 3-(4-(phenoxymethyl)phenyl)propanoic acid scaffold have been synthesized and evaluated as agonists for the free fatty acid receptor 4 (FFA4), a target for metabolic diseases. nih.gov Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been prepared as potential antimicrobial agents. nih.gov These examples show how systematic derivatization of the core structure can lead to the discovery of compounds with specific biological functions.
Synthesis of Amide Derivatives (e.g., 3-(4-Hydroxyphenyl)propanoic Acid Amide, Phloretamide)
The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. For this compound, this typically involves activating the carboxyl group to facilitate nucleophilic attack by an amine. A common and effective method for this conversion is the use of coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are widely employed to form an active intermediate that readily reacts with an amine. google.comajchem-a.com
For instance, the synthesis of Phloretamide, the amide derivative of the related 3-(4-hydroxyphenyl)propanoic acid, can be achieved by treating the acid with an ammonia (B1221849) source in the presence of a coupling agent. One patented method describes the reaction of 3-(4-hydroxyphenyl)propanoic acid with 4-nitrophenol (B140041) and a significant excess of DCC, followed by treatment with anhydrous methanol saturated with ammonia. google.com This process first forms an active ester with 4-nitrophenol, which is then displaced by ammonia to yield the final amide product. google.com While this example pertains to a closely related structure, the methodology is directly applicable to this compound.
General Reaction Scheme for Amide Synthesis:
Reactants: Carboxylic acid (e.g., this compound), Amine (e.g., ammonia, primary/secondary amine)
Coupling Agent: N,N'-dicyclohexylcarbodiimide (DCC) or similar reagents (e.g., EDC)
Solvent: Aprotic solvent like ethyl acetate (B1210297) or dichloromethane (B109758)
Byproduct: N,N'-dicyclohexylurea (DCU), which precipitates and can be removed by filtration
| Table 1: Example Conditions for Amide Synthesis | |||
|---|---|---|---|
| Starting Acid | Reagents | Conditions | Product |
| 3-(4-hydroxyphenyl)propanoic acid | 1. 4-nitrophenol, N,N'-dicyclohexylcarbodiimide (DCC), ethyl oxide 2. Anhydrous methanol saturated with ammonia | 0-10 °C for 10-50 min, then room temperature for 1.5-3 h | 3-(4-hydroxyphenyl)propanoic acid amide (Phloretamide) google.com |
Creation of Phenolic and Heterocyclic Substituted Derivatives (e.g., 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives)
The synthesis of derivatives featuring phenolic and heterocyclic substitutions expands the chemical diversity of the propanoic acid scaffold. A key strategy for creating such molecules involves the reaction of N-substituted β-amino acids. For example, a series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and investigated for their biological activities. mdpi.comelsevierpure.comresearchgate.netnih.govmdpi.com
The synthesis of these compounds often begins with the preparation of a core intermediate, such as N-(4-hydroxyphenyl)-β-alanine. nih.gov This intermediate can then undergo further chemical modifications. For instance, the carboxylic acid group can be converted to a hydrazide by reacting it with hydrazine. nih.gov This hydrazide derivative serves as a versatile building block for introducing heterocyclic moieties. By reacting the hydrazide with various aromatic or heterocyclic aldehydes, a range of hydrazones can be synthesized in good yields. nih.gov This approach allows for the systematic introduction of diverse substituents, leading to the creation of a library of compounds with varied structural features. researchgate.netnih.gov
Research has shown that these derivatives, particularly hydrazones containing heterocyclic substituents, exhibit promising antimicrobial activity against various multidrug-resistant bacterial and fungal pathogens. mdpi.comnih.gov
| Table 2: Synthesis of Phenolic Substituted Hydrazone Derivatives | |||
|---|---|---|---|
| Intermediate | Reagent | Conditions | Product Type |
| N-(4-hydroxyphenyl)-β-alanine hydrazide | Aromatic or Heterocyclic Aldehydes | Methanol, reflux | Substituted Hydrazones nih.gov |
Design and Synthesis of Ester Derivatives (e.g., Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate)
Esterification is a direct and efficient method for derivatizing the carboxylic acid group of this compound. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com
A specific synthesis for Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate involves the hydrogenation of an acrylate (B77674) precursor. chemicalbook.com In this method, ethyl (E)-3-(4-formylphenyl)acrylate is hydrogenated using a Palladium on carbon (Pd/C) catalyst under hydrogen pressure. This reaction simultaneously reduces the carbon-carbon double bond of the acrylate and the formyl group to a hydroxymethyl group, yielding the desired ester in good yield (76%). chemicalbook.com
Alternatively, direct esterification of the parent acid with ethanol (B145695) using a catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) is a standard and reliable approach. masterorganicchemistry.com
Synthesis via Hydrogenation:
Starting Material: Ethyl (E)-3-(4-formylphenyl)acrylate
Reagents: Hydrogen (H₂), 10% Palladium on carbon (Pd/C)
Solvent: Ethanol
Conditions: 3.5 atm H₂ pressure, 2 hours
Product: Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate chemicalbook.com
Yield: 76% chemicalbook.com
| Table 3: Summary of Ester Synthesis via Hydrogenation | |
|---|---|
| Parameter | Details |
| Starting Material | Ethyl (E)-3-(4-formylphenyl)acrylate chemicalbook.com |
| Catalyst | 10% Pd/C chemicalbook.com |
| Solvent | Ethanol chemicalbook.com |
| Pressure | 3.5 atm H₂ chemicalbook.com |
| Yield | 76% chemicalbook.com |
Investigations into Biological Activities and Molecular Mechanisms
Antioxidant Activity Studies
The capacity of phenolic compounds to counteract oxidative stress is a cornerstone of their therapeutic potential. Research into derivatives of 3-[4-(Hydroxymethyl)phenyl]propanoic acid has explored their ability to scavenge free radicals and reduce oxidizing agents, revealing key structural determinants for this activity.
In Vitro Assays for Radical Scavenging and Reducing Power of Derivatives
The antioxidant potential of a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been systematically evaluated using various in vitro assays. ktu.edumdpi.comnih.gov One of the primary methods used is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical. mdpi.comresearchgate.net In these studies, several derivatives demonstrated a high DPPH radical scavenging ability, in some cases exceeding that of the commercial antioxidant butylated hydroxytoluene (BHT). mdpi.com
Another key assay is the Ferric Ion (Fe³⁺) Reducing Antioxidant Power (FRAP) test, which assesses a compound's ability to act as a reducing agent. researchgate.netnih.gov This assay measures the reduction of the potassium ferricyanide (B76249) [K₃Fe(CN)₆] complex to the ferrous form. nih.gov The results from these assays indicate that the 4-hydroxyphenyl moiety is crucial for the antioxidant properties of this class of compounds. mdpi.com
Studies on other related hydroxyphenyl derivatives have also shown significant radical scavenging activity. For instance, N-[2-(4-hydroxyphenyl) acetyl]formamide and 3,4-dihydroxyphenyl acetic acid, isolated from a marine-derived fungus, exhibited potent activity against DPPH radicals, with IC50 values more potent than the ascorbic acid positive control in one study. jmb.or.kr
| Compound Substituent/Fragment | DPPH Radical Scavenging Ability (%) | Reference |
|---|---|---|
| 2,5-dimethyl-1H-pyrrol-1-yl | 61.2% | mdpi.com |
| 3,4,5-trimethoxybenzylidene | 60.6% | mdpi.com |
| Dimethyl 3,3'-4-hydroxyphenyl | 57.9% | mdpi.com |
| 4-chlorobenzylidene | 57.4% | mdpi.com |
| N'-thiophen-3-ylmethylene | 53.6% | mdpi.com |
| 4-nitrobenzylidene | 54.4% | mdpi.com |
| Butylated hydroxytoluene (BHT) (Control) | 22.0% | mdpi.com |
Structure-Activity Relationships for Enhanced Antioxidant Effects in Related Compounds
Structure-activity relationship (SAR) studies are crucial for optimizing the antioxidant potential of phenolic compounds. For derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, the nature of the substituents plays a significant role in their radical scavenging ability. mdpi.com Research has shown that compounds bearing fragments such as 2,5-dimethyl-1H-pyrrol-1-yl and 3,4,5-trimethoxybenzylidene possess high DPPH radical scavenging capabilities. mdpi.com
The fundamental mechanism behind the antioxidant activity of phenolic compounds relates to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, a process known as the hydrogen atom transfer (HAT) mechanism. nih.gov The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficiency. nih.gov The presence of electron-donating groups on the phenyl ring enhances this activity. researchgate.net For instance, the ortho-dihydroxy (catechol) configuration in the B ring of flavonoids is a well-known contributor to potent antioxidant effects. researchgate.net
Anti-inflammatory and Analgesic Research
Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comorientjchem.org Research into related structures, including ester derivatives, has sought to identify compounds with potent anti-inflammatory effects.
Preclinical Investigations of Anti-inflammatory Effects of Ester Derivatives
The anti-inflammatory action of many NSAIDs stems from their ability to inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. orientjchem.orgkoreamed.org Studies have shown that modifying the carboxylate group of arylpropionic acids, for instance by creating ester or amide derivatives, can lead to enhanced anti-inflammatory activity. humanjournals.comorientjchem.org
Preclinical investigations into 3-(4′-hydroxyl-3′,5′-dimethoxyphenyl)propionic acid (HDMPPA), a compound structurally related to the subject of this article, have demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated microglial cells. nih.govresearchgate.net HDMPPA was found to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov This effect was linked to the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression. nih.govresearchgate.net
Mechanistically, HDMPPA was shown to inhibit the activation of nuclear factor-κB (NF-κB), a critical transcription factor in the inflammatory response. nih.govresearchgate.net This inhibition was associated with preventing the degradation of IκB-α, an NF-κB inhibitor. nih.gov Furthermore, HDMPPA suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt, key signaling molecules in inflammatory pathways. nih.govresearchgate.net Similarly, 3-(4-hydroxyphenyl)propionic acid (HPPA), a microbial metabolite of procyanidins, has been shown to restrict ox-LDL-induced cellular inflammation via NF-κB pathways. rsc.org These findings suggest that ester derivatives of this compound could exert anti-inflammatory effects through similar molecular mechanisms.
Antiviral Properties Research
The broad biological activity of phenylpropanoids and other phenolic compounds includes potential antiviral applications. nih.govnih.gov In vitro studies on related compounds have demonstrated efficacy against a range of viral pathogens.
In Vitro Efficacy Against Specific Viral Pathogens for Related Compounds
Research into novel phenylpropanoid derivatives has identified compounds with significant antiviral activity. In one study, a synthesized derivative, 4-(4-methoxyphenyl)-3,4-dihydro-2H-chromeno[4,3-d]pyrimidine-2,5(1 H)-dione (E2), was evaluated for its effects against the Spring viraemia of carp (B13450389) virus (SVCV). nih.gov The compound significantly inhibited the expression of SVCV protein genes in an epithelioma papulosum cyprini (EPC) cell line, with a maximum inhibitory rate of over 90%. nih.gov Mechanistic studies indicated that the compound may block the post-entry transport process of the virus and protect mitochondria from damage in response to the infection. nih.gov
In the context of human viral pathogens, natural phenolic compounds have been identified as potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication. nih.gov Three phenolic derivatives—4-(2-hydroxyethyl)phenol (YRL), 4-hydroxybenzaldehyde (B117250) (HBA), and methyl 3,4-dihydroxybenzoate (HE9)—were found to bind to an allosteric site on the enzyme. nih.gov Two of these compounds exhibited distinct antiviral activity in Vero cell line assays, inhibiting the cytopathic effects of the virus in non-cytotoxic concentrations. nih.gov Other studies have shown that propolis extracts, which are rich in phenolic compounds like caffeic acid phenethyl ester, can hinder the replication of SARS-CoV-2 in vitro. nih.gov These findings highlight the potential for developing phenylpropanoic acid-related structures as antiviral agents that target specific viral enzymes or replication processes. nih.gov
Anticancer Research and Cellular Studies
Recent studies have explored a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their potential as anticancer agents. ktu.eduresearchgate.net These investigations have focused on their impact on cancer cell viability, migration, and their selectivity towards cancerous cells over healthy ones. ktu.eduresearchgate.net
In vitro studies using A549 non-small cell lung cancer cells have shown that certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives possess structure-dependent anticancer activity. ktu.edudebuglies.com A screening of 36 different derivatives revealed that several compounds could significantly reduce the viability of A549 cells. researchgate.netnih.gov Specifically, compounds designated as 12, 20, 21, 22, and 29 were identified as being capable of reducing A549 cell viability by 50%. ktu.eduelsevierpure.comnih.gov
Beyond affecting viability, these compounds also demonstrated the ability to inhibit cancer cell migration, a critical process in tumor metastasis. ktu.eduresearchgate.net The same group of compounds (12, 20–22, and 29) was effective in suppressing the migration of A549 cells in vitro. elsevierpure.comnih.gov Among these, compound 20, which features a 2-furyl substituent, was highlighted as a particularly promising candidate. ktu.edudebuglies.com
In a separate study, other derivatives, namely 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, also showed antiproliferative activity against A549 cells. nih.govmdpi.com Oxime derivatives 21 and 22, in particular, exhibited significantly greater activity than the conventional chemotherapy drug cisplatin (B142131), reducing A549 viability to 35.3% and 37.6%, respectively. nih.gov Carbohydrazide derivatives 25 and 26 also displayed potent antiproliferative effects. mdpi.com
| Compound Series | Derivative Number | Key Structural Feature | Observed Effect | Reference |
|---|---|---|---|---|
| 3-((4-hydroxyphenyl)amino)propanoic acid | 12, 20, 21, 22, 29 | Varied substituents | ~50% reduction in cell viability; suppressed cell migration | ktu.eduelsevierpure.comnih.gov |
| 20 | 2-furyl substituent | Most promising candidate | ktu.edudebuglies.com | |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | 21, 22 | Oxime derivatives | Reduced cell viability to 35.3% and 37.6% | nih.gov |
| 25, 26 | Carbohydrazide derivatives | Significant antiproliferative activity | mdpi.com |
A crucial aspect of cancer chemotherapy is the ability of a compound to selectively target cancer cells while sparing healthy cells. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown favorable cytotoxicity profiles in this regard. ktu.eduresearchgate.net The compounds that were active against A549 cancer cells (12, 20–22, and 29) were evaluated for their effects on non-cancerous Vero cells. ktu.eduresearchgate.netnih.gov The results indicated reduced cytotoxicity towards the Vero cell line, suggesting a degree of selectivity for cancer cells. researchgate.netnih.govresearchgate.net
Similarly, the most active 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives (21, 22, and 25) demonstrated relatively low cytotoxicity against non-cancerous HEK293 cells, further supporting their potential as selective anticancer agents. mdpi.com For instance, compound 22 exhibited the lowest cytotoxicity in HEK293 cells with a half-maximal inhibitory concentration (IC₅₀) of 37.99 µM, compared to much lower IC₅₀ values in A549 cells. mdpi.com
The anticancer mechanism of these derivatives appears to be linked to their antioxidant properties. ktu.edudebuglies.com Reactive oxygen species (ROS) are known to play a complex role in cancer development and its response to therapy. ktu.eduresearchgate.net The 4-hydroxyphenyl moiety present in these compounds is a key pharmacophore that confers antioxidant activity. researchgate.net
The hydroxyl group in the phenolic structure can donate a hydrogen atom to neutralize harmful ROS, thereby mitigating oxidative damage. debuglies.com This action is enhanced by the adjacent amino group, which helps to stabilize the resulting phenoxyl radical. debuglies.com By modulating oxidative stress, these compounds can potentially sensitize cancer cells to treatment while protecting normal tissues from damage. debuglies.comnih.gov The most promising anticancer agent, compound 20, also exhibited potent antioxidant properties in a DPPH radical scavenging assay. ktu.eduresearchgate.net For other derivatives, in silico docking studies suggest that they may act by interacting with key proteins like SIRT2 and EGFR, which are often overexpressed or mutated in cancer cells. mdpi.com
Antimicrobial Activity against Pathogens
Infections caused by multidrug-resistant (MDR) microbes are a major global health threat. nih.govresearchgate.net In this context, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their activity against clinically important bacterial and fungal pathogens. nih.govnih.gov
A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (compounds 2–37) demonstrated structure-dependent activity against the ESKAPE group of bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their high rates of antibiotic resistance. researchgate.netnih.gov
The most potent and broad-spectrum activity was observed in hydrazone derivatives 14–16, which contain heterocyclic substituents. nih.govnih.gov These compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL. nih.govnih.gov They also showed strong activity against vancomycin-resistant Enterococcus faecalis, with MIC values between 0.5 and 2 µg/mL. nih.govnih.gov Activity against Gram-negative pathogens was also noted, with MICs in the range of 8–64 µg/mL. nih.govnih.gov
| Pathogen Group | Specific Pathogen Example | Most Active Derivatives | MIC Range (µg/mL) | Reference |
|---|---|---|---|---|
| ESKAPE Bacteria | Methicillin-resistant S. aureus (MRSA) | Hydrazones 14-16 | 1 - 8 | nih.govnih.gov |
| Vancomycin-resistant E. faecalis | Hydrazones 14-16 | 0.5 - 2 | nih.govnih.gov | |
| Gram-negative pathogens | Hydrazones 14-16 | 8 - 64 | nih.govnih.gov | |
| Drug-Resistant Fungi | Candida auris | Hydrazones 14-16 | 0.5 - 64 | nih.govelsevierpure.com |
| Other drug-resistant Candida spp. | Hydrazones 14-16 | 8 - 64 | nih.govnih.gov |
The same series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also exhibited significant antifungal properties. nih.gov Their efficacy was notably demonstrated against the emerging, often multidrug-resistant fungal pathogen, Candida auris. nih.govnih.govelsevierpure.com
The derivatives showed substantial activity against C. auris, with MIC values recorded in the range of 0.5 to 64 µg/mL. nih.govelsevierpure.com The hydrazone derivatives 14-16 were again among the most effective compounds. nih.gov This broad-spectrum antimicrobial profile, encompassing both highly resistant bacteria and fungi, underscores the potential of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold for the development of new agents to combat drug-resistant infections. nih.govnih.gov
Receptor Modulation and Agonistic/Antagonistic Research
The therapeutic potential of phenylpropanoic acid derivatives is often linked to their ability to modulate various cellular receptors. Research has particularly focused on their interactions with G protein-coupled receptors (GPCRs) and nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are pivotal in metabolic and inflammatory signaling pathways.
Phenylpropanoic acid derivatives have been extensively investigated as agonists for free fatty acid receptors, particularly FFAR1 (GPR40) and FFAR4 (GPR120). nih.gov These receptors are activated by medium- and long-chain fatty acids and are key regulators of metabolic homeostasis. nih.gov FFAR1 is highly expressed in pancreatic β-cells and its activation enhances glucose-stimulated insulin (B600854) secretion. mdpi.commdpi.com FFAR4 is found in intestinal enteroendocrine L-cells, adipocytes, and macrophages, and its activation stimulates the release of glucagon-like peptide-1 (GLP-1) and has anti-inflammatory effects. nih.govmdpi.com
The structural scaffold of phenylpropanoic acid is a common feature in many synthetic agonists for these receptors. For instance, TUG-891, a potent and selective FFAR4 agonist, is a phenylpropanoic acid derivative that has been widely used as a pharmacological tool to study the receptor's function. nih.govmdpi.com Another compound, GW9508, which features a 3-phenylpropanoic acid core, was identified as the first synthetic dual agonist for both FFAR1 and FFAR4. mdpi.comnih.gov
Structure-activity relationship (SAR) studies have been crucial in developing more potent and selective agonists. Modifications to the phenylpropanoic acid backbone, the linker, and the terminal aromatic rings have led to the discovery of compounds with improved pharmacokinetic properties and efficacy in preclinical models of type 2 diabetes. nih.govnih.govnih.gov For example, a series of heterocyclic phenylpropanoic acid derivatives were discovered to be potent GPR120 agonists with high oral bioavailability and antidiabetic activity in rodents. nih.gov
| Compound | Target Receptor(s) | Reported Activity / Significance |
|---|---|---|
| GW9508 | FFAR1 / FFAR4 (Dual Agonist) | Stimulated intracellular Ca2+ mobilization with pEC50 values of 7.32 (FFAR1) and 5.46 (FFAR4). nih.gov |
| TUG-891 | FFAR4 (Selective Agonist) | A widely used pharmacological tool to explore FFAR4's physiological functions. nih.govmdpi.com |
| Heterocyclic Phenylpropanoic Acids | GPR120 (FFAR4) | Discovered as potent agonists with in vivo antidiabetic activity. nih.gov |
| Phenylpropanoic Acid Derivative 1 | GPR40 (FFAR1) | Parent compound for derivatives with incorporated polar substituents to improve drug-like properties. nih.gov |
G protein-coupled receptors constitute a large family of transmembrane proteins that detect a wide range of external signals and activate intracellular signaling pathways through heterotrimeric G proteins. nih.govkhanacademy.org The interaction of a ligand, such as a phenylpropanoic acid derivative, with a GPCR induces a conformational change in the receptor. This change facilitates the exchange of GDP for GTP on the associated Gα subunit, leading to the dissociation of the Gα and Gβγ subunits, both of which can then modulate the activity of downstream effector proteins. nih.govyoutube.com
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors to regulate genes involved in lipid and glucose metabolism, inflammation, and energy homeostasis. nih.govmdpi.com The three main subtypes are PPARα, PPARγ, and PPARβ/δ. nih.gov PPARα is a primary target for fibrate drugs used to treat dyslipidemia, while PPARγ is the target for thiazolidinediones used for insulin sensitization in type 2 diabetes. wikipedia.orgmdpi.com
Several studies have identified propanoic acid derivatives as potent agonists of PPARs. Structure-based design has led to the identification of indole (B1671886) propionic acids as novel PPARα/γ co-agonists. nih.gov Similarly, a series of pyridine-3-propanoic acids were synthesized and found to be potent dual PPARα/γ agonists. nih.gov Research into 3-(4-alkoxyphenyl)propanoic acid derivatives revealed that the steric bulk of substituents on the distal benzene (B151609) ring significantly influences PPAR activity, leading to the development of well-balanced PPAR-pan agonists. nih.gov These findings highlight that the propanoic acid scaffold is a versatile starting point for developing receptor-selective or dual/pan-agonists for PPARs, which could offer comprehensive benefits for treating metabolic syndrome. nih.govyoutube.com
| Compound Class | Target Receptor(s) | Key Findings |
|---|---|---|
| Indole Propionic Acids | PPARα/γ (Co-agonists) | Identified as submicromolar dual agonists with selectivity against the δ-isoform. nih.gov |
| Pyridine-3-propanoic Acids | PPARα/γ (Dual Agonists) | Demonstrated varied isoform selectivity and efficacy in diabetic mouse models. nih.gov |
| 3-(4-Alkoxyphenyl)propanoic Acids | PPARα/δ/γ (Pan-agonist) | A derivative with a 4-adamantylphenyl group proved to be a well-balanced PPAR-pan agonist. nih.gov |
Enzyme and Protein Interaction Studies
Beyond receptor modulation, the biological effects of this compound and related compounds can be attributed to their interactions with various enzymes and proteins, leading to the modulation of their activity or function.
The functional groups within phenylpropanoic acid derivatives, including the hydroxyl and carboxyl groups, allow for versatile interactions with a range of biological targets. nih.gov An example of such interaction is seen with a related metabolite, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), which has been shown to inhibit the aggregation of amyloid-β peptide (Aβ42) in vitro. nih.gov This inhibitory effect on both the nucleation and elongation phases of Aβ fibril formation suggests that HMPA may interfere with the pathogenesis of Alzheimer's disease by directly interacting with the Aβ peptide. nih.gov Although the effective concentration was high, this finding indicates the potential for phenylpropanoic acid structures to serve as lead compounds for modulating protein aggregation processes. nih.gov Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and shown to possess anticancer and antioxidant properties, implying interactions with key targets in cancer cell proliferation and oxidative stress pathways. mdpi.com
NAD(P)H:quinone oxidoreductase-1 (NQO1) is a flavoenzyme that catalyzes the two-electron reduction of quinones, a process that is generally cytoprotective. nih.govnih.gov However, NQO1 is significantly overexpressed in many types of cancer cells compared to normal tissues. acs.orgmdpi.com This differential expression has been exploited to design cancer-specific therapeutic strategies.
One such strategy involves using quinone propionic acid structures as triggers in drug delivery systems. nih.gov In this approach, a potent cytotoxic drug is rendered inactive by linking it to a quinone propionic acid moiety. nih.gov This prodrug is designed to be a substrate for NQO1. In the high-NQO1 environment of a tumor, the enzyme reduces the quinone to a hydroquinone. nih.govnih.gov This reduction initiates a rapid, irreversible intramolecular cyclization reaction (lactonization), which cleaves the linker and releases the active drug directly at the tumor site, minimizing systemic toxicity. nih.gov The rate of this reductive activation can be tuned by modifying the substituents on the quinone ring, allowing for precise control over the drug release kinetics. nih.gov This NQO1-bioactivatable approach represents a promising mechanism for targeted cancer chemotherapy using compounds related to the propanoic acid family. acs.orgnih.gov
Effects on Cellular Processes
Detailed experimental data on the direct effects of amide derivatives of this compound on fundamental cellular processes remain limited in publicly available scientific literature.
Analysis of Proteasomal Activity and Cytoskeletal Organization in Cell Models by Amide Derivatives
Similarly, there is a lack of specific research analyzing the impact of amide derivatives of this compound on proteasomal activity and cytoskeletal organization in cell models. The proteasome is a key component of the ubiquitin-proteasome system, which is central to protein quality control. The cytoskeleton, composed of a network of protein filaments, is crucial for cell shape, motility, and intracellular transport. Investigations into how these specific amide derivatives might affect these systems could provide valuable insights into their cellular mechanisms of action.
Given the absence of direct research findings in these specified areas, no data tables or detailed research findings can be presented at this time.
Preclinical Pharmacokinetic and Metabolic Pathway Analysis
In Vitro Metabolic Fate Studies
In vitro studies on structurally related compounds provide a predictive framework for the metabolic fate of 3-[4-(Hydroxymethyl)phenyl]propanoic acid. The primary sites for metabolic activity are the benzylic hydroxyl group and the propanoic acid side chain.
The presence of a hydroxymethyl group, which is a benzylic alcohol, makes this compound a probable substrate for sulfation, a crucial Phase II conjugation reaction catalyzed by sulfotransferase (SULT) enzymes. oup.com This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS), generally leading to more water-soluble metabolites that are easier to excrete. oup.com
Systematic analyses of benzyl (B1604629) alcohol, a compound structurally similar to the hydroxymethylphenyl moiety, have identified several human cytosolic SULTs capable of mediating its sulfation. nih.govresearchgate.net SULT1A1, in particular, demonstrates the most significant activity. nih.govnih.gov This suggests that the hydroxymethyl group of this compound is a prime target for conjugation by these enzymes. This metabolic pathway is not just confined to the liver; SULT activity has been found in the kidney, lung, and small intestine as well. nih.govresearchgate.net
| Enzyme Family | Specific Enzyme | Role in Metabolism of Related Compounds | Reference |
|---|---|---|---|
| Sulfotransferases (SULTs) | SULT1A1 | Displays the strongest sulfating activity towards benzyl alcohol, a structural analogue. It is considered the major enzyme responsible for this conjugation. | nih.gov |
| Sulfotransferases (SULTs) | SULT1A2, SULT1A3, SULT1B1 | Capable of sulfating benzyl alcohol, but with significantly lower activity compared to SULT1A1. | nih.govresearchgate.net |
The propanoic acid side chain and the hydroxymethyl group are both susceptible to oxidative metabolism. For the side chain, pathways analogous to fatty acid β-oxidation have been proposed for 3-phenylpropanoic acid. ontosight.aiacs.org This process involves the shortening of the aliphatic side chain.
One key oxidative step for 3-phenylpropionic acid is dehydrogenation. In vitro studies have shown that medium chain acyl-CoA dehydrogenase (MCAD) effectively catalyzes the dehydrogenation of 3-phenylpropionyl-CoA to produce trans-cinnamoyl-CoA. nih.gov This indicates that after an initial activation to its CoA ester, the propanoic acid side chain of this compound could undergo a similar oxidative reaction. Other potential oxidative pathways include hydroxylation of the aromatic ring. ontosight.ai The hydroxymethyl group itself can be oxidized, potentially forming an aldehyde and subsequently a carboxylic acid, a pathway observed in the metabolism of other N-(hydroxymethyl) compounds. bohrium.comnih.gov
| Metabolic Pathway | Enzyme/System | Substrate (Related Compound) | Identified Metabolite(s) | Reference |
|---|---|---|---|---|
| Side-Chain Dehydrogenation | Medium Chain Acyl-CoA Dehydrogenase (MCAD) | 3-Phenylpropionyl-CoA | trans-Cinnamoyl-CoA | nih.gov |
| Side-Chain β-Oxidation | Mitochondrial Enzymes | 3-Phenylpropionic Acid | Benzoyl-CoA (after side-chain shortening) | ontosight.ainih.gov |
| Benzylic Oxidation | Cytochrome P450 (CYP) Enzymes (presumed) | N-methylbenzamide (forms N-(hydroxymethyl)-benzamide intermediate) | N-Formylbenzamide, Benzamide | bohrium.comnih.gov |
Microbial Biotransformation Research
Gut microbiota plays a significant role in the metabolism of phenolic compounds. Phenylpropanoic acids are common metabolites resulting from the bacterial degradation of more complex dietary polyphenols, such as flavanones. researchgate.net
Flavonoids, which are abundant in plants, are often poorly absorbed in their original form. Gut bacteria, however, can break them down into smaller, more bioavailable molecules, including phenylpropanoic acids. researchgate.net The degradation of flavanones like naringenin (B18129) involves a series of enzymatic steps, including deglycosylation and ring fission. researchgate.net
Key bacterial enzymes in this process include chalcone (B49325) isomerase and enoate reductase, which are involved in the step-by-step degradation of the flavonoid's C-ring structure. researchgate.net This breakdown ultimately yields phenolic acids, such as 3-(4-hydroxyphenyl)propionic acid and 3-phenylpropionic acid. researchgate.net This established pathway suggests that complex dietary precursors can be a significant source of phenylpropanoic acids in the body, which are then absorbed and undergo further metabolism. researchgate.net
Microorganisms are capable of modifying the structure of phenylpropanoic acids through various reactions. A prominent example is the shortening of the propanoic acid side chain. The halophilic archaeon Haloferax sp. D1227 has been shown to degrade 3-phenylpropionic acid by shortening the side chain by two carbons, in a process similar to β-oxidation, to form benzoyl-CoA. nih.gov
Derivatization of the side chain is another common microbial transformation. The bacterium Sphingopyxis granuli RW412 metabolizes 3-phenylpropanoic acid (3PPA) primarily by converting it to cinnamic acid. nih.govmdpi.com This reaction represents a dehydrogenation of the side chain. Other minor products, such as phenyllactic acid, have also been detected, indicating multiple potential derivatization pathways exist within a single microbial species. nih.govmdpi.com These microbial actions can significantly alter the chemical structure and potential bioactivity of the parent compound.
| Microorganism | Transformation Type | Substrate (Related Compound) | Key Metabolite(s) | Reference |
|---|---|---|---|---|
| Haloferax sp. D1227 | Side-Chain Shortening (β-oxidation-like) | 3-Phenylpropionic Acid | Benzoyl-CoA, Benzoic Acid | nih.gov |
| Sphingopyxis granuli RW412 | Side-Chain Derivatization (Dehydrogenation) | 3-Phenylpropanoic Acid (3PPA) | Cinnamic Acid | nih.govmdpi.com |
| Eubacterium ramulus | Ring Fission (of precursor) | Flavanones (e.g., Naringenin) | 3-(4-hydroxyphenyl)propionic acid, Phloroglucinol | researchgate.net |
| Pseudomonas citronellolis consortia | Side-Chain Derivatization | 3-Phenylpropanoic Acid (3PPA) | Cinnamic Acid | nih.gov |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Hartree-Fock)
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are employed to solve the Schrödinger equation for a given molecule, yielding information about its electronic structure, geometry, and vibrational frequencies. scirp.org DFT, in particular, has become a popular and accurate tool for studying the structural and vibrational properties of molecules due to its balance of accuracy and computational cost. spectroscopyonline.com
Geometry Optimization and Vibrational Spectra Analysis of Related Compounds
Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. spectroscopyonline.com For aromatic carboxylic acids related to 3-[4-(Hydroxymethyl)phenyl]propanoic acid, DFT and HF methods are used to predict bond lengths, bond angles, and dihedral angles. researchgate.netvjst.vn These calculations can identify multiple stable conformations and determine their relative energies. kfupm.edu.sa
Once the geometry is optimized, vibrational frequency calculations can be performed. The results are used to simulate infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. spectroscopyonline.comnih.gov For example, studies on benzoic acid and other phenylpropanoic acid derivatives have successfully used DFT to assign characteristic vibrational bands, such as O-H stretching, C=O carbonyl stretching, and C-H bending vibrations. vjst.vnnih.gov The accuracy of these predictions can be enhanced by selecting appropriate functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, and by applying scaling factors to correct for anharmonicity and other systematic errors. spectroscopyonline.comchemrxiv.org
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) | References |
|---|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | ~3780 (monomer) | >3500 | nih.gov |
| C-H (Aromatic) | Stretching | ~3150 | 3000-3250 | nih.gov |
| C=O (Carbonyl) | Stretching | ~1705 | ~1650 | nih.gov |
| C=C (Aromatic) | Stretching | ~1600 | 1550-1600 | nih.gov |
| C-O (Alcohol/Acid) | Stretching | ~1287 | 1210-1320 | nih.gov |
Understanding Electronic Characteristics and Protonation Energetics of Related Furans
Quantum chemical calculations are also invaluable for elucidating the electronic properties of heterocyclic compounds like furans, which share some structural motifs with derivatives of the title compound. utripoli.edu.ly Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. vjst.vn A smaller gap suggests the molecule is more reactive and can be more easily excited. vjst.vn
These calculations help in understanding the distribution of electron density, which can be visualized using Molecular Electrostatic Potential (MEP) maps. vjst.vn MEP maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, predicting sites for electrophilic and nucleophilic attack. vjst.vn For furan (B31954) derivatives, these studies can explain how different substituents alter the electronic structure, which in turn affects their biological activity. researchgate.net For instance, the introduction of various functional groups can modify the optical band gap and electrical properties of furan-based materials. nih.gov
| Compound | Property | Calculated Value | Significance | References |
|---|---|---|---|---|
| (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate (F6) | Optical Band Gap | 2.73 eV and 3.64 eV | Indicates electronic transition energies, relevant for optical and electronic applications. | nih.gov |
| (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate (F10) | Optical Band Gap | 3.22 eV | Reduction in bandgap compared to F6 is linked to changes in molecular ordering. | nih.gov |
| General Furan Derivatives | Reactivity | High | Furan is a highly reactive 5-membered heterocyclic compound. utripoli.edu.ly | utripoli.edu.ly |
| Benzofuran Derivative | Virtual Docking Interaction | Hydrogen bonding via furan oxygen | Interaction with key amino acid residues in docking simulations correlates with higher biological activity. mdpi.com | mdpi.com |
Molecular Docking and Simulation Studies
Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. These studies are crucial in drug discovery for predicting binding affinity and orientation. researchgate.net
Prediction of Ligand-Receptor Interactions and Selectivity for FFA4 Agonists
The Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, is a G protein-coupled receptor (GPCR) that has emerged as a therapeutic target for metabolic diseases like type 2 diabetes. researchgate.netnih.gov Phenylpropanoic acid derivatives have been extensively studied as FFA4 agonists. nih.govnih.gov Since the crystal structure of FFA4 was not always available, homology modeling has been used to construct a three-dimensional model of the receptor based on the known structures of related GPCRs. researchgate.net
Molecular docking simulations are then used to place potential agonists into the binding site of the FFA4 model. nih.govguidetopharmacology.org These simulations have identified key amino acid residues that are critical for ligand binding. For instance, a highly conserved arginine residue (Arg-99) in the transmembrane domain forms a crucial hydrogen bond or salt bridge with the carboxylate group of the fatty acid or synthetic agonist ligand. researchgate.netnih.gov Other important interactions include hydrophobic and van der Waals interactions with residues such as Phe-115, Phe-211, and Trp-277. nih.gov By comparing the binding modes of different ligands, these studies can provide a rationale for their observed potency and selectivity for FFA4 over other receptors like FFA1. guidetopharmacology.orgnih.gov
| Amino Acid Residue | Location | Type of Interaction | Significance | References |
|---|---|---|---|---|
| Arg-99 (R992.64) | Transmembrane Helix 2 | Hydrogen Bond / Salt Bridge | Essential anchor point for the carboxylate group of agonists. Mutation to glutamine (R99Q) abolishes activity. | researchgate.netnih.gov |
| Phe-115 (F1153.29) | Transmembrane Helix 3 | Hydrophobic | Contributes to the hydrophobic binding pocket for the ligand's tail. | nih.gov |
| Phe-211 (F2115.42) | Transmembrane Helix 5 | Hydrophobic | Interacts with the ligand's hydrophobic portion. | nih.gov |
| Trp-277 (W2776.48) | Transmembrane Helix 6 | Hydrophobic | Forms part of the binding pocket. | nih.gov |
| Lys-293 (K293) | Extracellular Loop 3 (ECL3) | Binding Hotspot | Identified as a binding hotspot, suggesting a highly adaptable binding pocket. researchgate.net | researchgate.net |
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a series of compounds with their biological activity. jocpr.com This is a cornerstone of medicinal chemistry, guiding the design and optimization of new therapeutic agents. nih.gov
Computational Approaches to Correlate Structure with Biological Activity of Derivatives
For derivatives of this compound, computational SAR studies are used to understand how modifications to different parts of the molecule affect its agonist activity at receptors like FFA4. researchgate.netnih.gov These studies systematically explore how changes, such as adding substituents to the phenyl ring or altering the propanoic acid chain, impact potency and efficacy. researchgate.netacs.org
| Molecular Moiety | Modification | Effect on Activity | Rationale | References |
|---|---|---|---|---|
| Propanoic Acid Head Group | Maintained as Carboxylic Acid | Essential for activity | Forms a key ionic interaction with Arg-99 in the FFA4 binding site. | nih.gov |
| Propanoic Acid Chain | Introduction of hydroxyl or methyl group at position 3 | Abolishes activity | Likely introduces steric hindrance or unfavorable interactions in the binding pocket. | researchgate.net |
| Phenyl Ring System | Addition of a second aromatic ring (biphenyl scaffold) | Can significantly increase potency | Provides additional hydrophobic interactions within the receptor. | nih.gov |
| Substituents on Phenyl Ring | Varying substituents (e.g., halogens, alkyl groups) | Modulates potency and selectivity | Fine-tunes the fit and interactions within the binding pocket, affecting affinity for FFA4 vs. FFA1. | nih.govacs.org |
Advanced Analytical Methodologies in Compound Research
Chromatographic Techniques for Compound and Metabolite Analysis
Chromatography is fundamental to separating the target compound from impurities, related substances, and metabolites. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose.
The development of a robust HPLC method is crucial for the analysis of 3-[4-(Hydroxymethyl)phenyl]propanoic acid and its related compounds. A typical method development process involves a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation.
Method Development: A reversed-phase (RP-HPLC) approach is commonly utilized for arylpropanoic acids and their derivatives. pensoft.net Separation is typically achieved on a C18 column. pensoft.netresearchgate.net The mobile phase often consists of an aqueous component, such as a phosphate buffer to control pH, and an organic modifier like acetonitrile or methanol (B129727). pensoft.netresearchgate.net The choice of buffer is critical, as the pH affects the ionization state of the carboxylic acid group, thereby influencing its retention time and peak shape. Isocratic elution can be used for simple mixtures, while a gradient elution program, where the proportion of the organic solvent is varied over time, is necessary for separating complex mixtures of the parent compound and its impurities. chemmethod.comsymbiosisonlinepublishing.com
Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. pensoft.netchemmethod.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.
Precision: Assessed at different levels, including repeatability (intra-day) and intermediate precision (inter-day), to demonstrate the consistency of the results. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. chemmethod.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. chemmethod.com
Robustness: The method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | pensoft.netresearchgate.net |
| Elution Mode | Isocratic or Gradient | chemmethod.com |
| Flow Rate | 1.0 mL/min | pensoft.net |
| Column Temperature | 30 °C | pensoft.net |
| Detection | UV/VIS at 225-264 nm | pensoft.netresearchgate.net |
| Injection Volume | 10 µL | symbiosisonlinepublishing.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. mdpi.com These improvements are due to the use of columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. mdpi.com
UPLC is particularly valuable in metabolomics and the analysis of complex biological samples. nih.gov For compounds like this compound, UPLC can be used to separate and identify a wide range of metabolites from biological fluids such as serum or urine. nih.govnih.gov The enhanced separation power allows for the resolution of closely related isomers and metabolites that might co-elute in an HPLC system. When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for large-scale metabolic profiling and the identification of potential biomarkers. nih.govnih.gov
| Parameter | HPLC | UPLC | Reference |
|---|---|---|---|
| Particle Size | 3-10 µm | < 2 µm | mdpi.com |
| Resolution | Good | Excellent | mdpi.com |
| Analysis Time | Longer | Shorter | mdpi.com |
| System Pressure | Lower (~400 bar) | Higher (~1000 bar) | mdpi.com |
| Sensitivity | Good | Higher | mdpi.com |
| Solvent Consumption | Higher | Lower | mdpi.com |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. hyphadiscovery.com Through various NMR experiments, the connectivity of atoms can be established.
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons (appearing as two doublets), the benzylic protons of the hydroxymethyl group (a singlet), and the two sets of methylene protons of the propanoic acid side chain (two triplets).
¹³C NMR (Carbon-13 NMR): This experiment identifies the different types of carbon atoms in the molecule. Signals would be observed for the carboxylic acid carbon, the carbons of the aromatic ring, the benzylic carbon, and the two methylene carbons of the side chain.
2D NMR Techniques: To confirm the assignments from 1D spectra, 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. hyphadiscovery.com
COSY shows correlations between protons that are coupled to each other, helping to trace the proton network within the propanoic acid side chain.
HSQC correlates directly bonded proton and carbon atoms. hyphadiscovery.com
HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the propanoic acid side chain, the hydroxymethyl group, and the phenyl ring. hyphadiscovery.com
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| -COOH | ~12.0 | Singlet (broad) | N/A |
| Aromatic H (ortho to CH₂CH₂COOH) | ~7.20 | Doublet | ~8.0 Hz |
| Aromatic H (ortho to CH₂OH) | ~7.28 | Doublet | ~8.0 Hz |
| -CH₂OH | ~4.65 | Singlet | N/A |
| Ar-CH₂-CH₂- | ~2.95 | Triplet | ~7.5 Hz |
| -CH₂-COOH | ~2.65 | Triplet | ~7.5 Hz |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | ~178 |
| Aromatic C (quaternary, attached to CH₂OH) | ~139 |
| Aromatic C (quaternary, attached to CH₂CH₂COOH) | ~138 |
| Aromatic CH (ortho to CH₂OH) | ~129 |
| Aromatic CH (ortho to CH₂CH₂COOH) | ~128 |
| -CH₂OH | ~64 |
| Ar-CH₂-CH₂- | ~35 |
| -CH₂-COOH | ~30 |
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. scripps.edu When coupled with a chromatographic system (LC-MS or GC-MS), it allows for the separation and identification of individual components in a complex mixture. nih.govscripps.edu
For this compound, electrospray ionization (ESI) is a common soft ionization technique that would typically produce a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS), for instance using a time-of-flight (TOF) analyzer, can determine the accurate mass of these ions, which allows for the calculation of the elemental formula. scripps.edu
Tandem mass spectrometry (MS/MS) is used for structural confirmation and metabolite identification. scripps.edu The precursor ion (e.g., [M-H]⁻) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, common fragmentations would include the loss of water (H₂O) from the hydroxymethyl group and the loss of carbon dioxide (CO₂) from the carboxylic acid group.
Metabolite profiling using LC-MS involves analyzing biological samples to detect metabolites of the parent drug. scripps.edu Potential metabolic transformations for this compound could include oxidation of the alcohol to an aldehyde or carboxylic acid, or conjugation with glucuronic acid or sulfate. These modifications result in specific mass shifts that can be detected by MS, enabling the identification of metabolic pathways. hyphadiscovery.com
| Ion Type | Mode | Expected m/z | Potential Fragment Ions (m/z) |
|---|---|---|---|
| [M-H]⁻ | Negative ESI | 179.0714 | 135.0815 ([M-H-CO₂]⁻), 161.0608 ([M-H-H₂O]⁻) |
| [M+H]⁺ | Positive ESI | 181.0859 | 163.0754 ([M+H-H₂O]⁺), 135.0804 ([M+H-H₂O-CO]⁺) |
Research Applications and Broader Scientific Impact
Application as a Versatile Intermediate in Organic Synthesis and Drug Development
The structural framework of 3-[4-(Hydroxymethyl)phenyl]propanoic acid serves as a versatile template in the synthesis of more complex molecules. In drug development, related structures like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are synthesized to create libraries of compounds with potential therapeutic activities. nih.gov The synthesis process often involves reacting a substituted phenol (B47542) with compounds like acrylic acid or methyl acrylate (B77674) to form the propanoic acid backbone. researchgate.net This core structure is then further modified through reactions such as esterification and hydrazide formation to create a diverse range of derivatives. nih.govresearchgate.net For instance, dimethyl ester derivatives can be synthesized by treating the diacid form with an excess of methanol (B129727) in the presence of a catalytic amount of sulfuric acid. nih.gov These intermediates are crucial for building a portfolio of molecules that can be screened for various biological activities, highlighting the compound's role as a foundational element in the discovery of new pharmaceutical agents. nih.govresearchgate.net
Role as a Building Block for Complex Organic Molecules and Polymers
As a bifunctional molecule, this compound is a valuable building block for constructing larger, more complex organic molecules and polymers. The carboxylic acid and hydroxyl groups provide reactive sites for a variety of chemical transformations. Propanoic acid derivatives, in general, are utilized in polyaddition reactions with compounds like isocyanates to form polymers with urethane (B1682113) linkages. ontosight.ai The properties of the resulting polymers, such as elasticity, thermal resistance, and biodegradability, can be tailored by the choice of the building blocks. ontosight.ai While specific polymers derived from this compound are not extensively detailed in the literature, the fundamental reactivity of its functional groups allows for its incorporation into polymer backbones, potentially conferring specific properties due to its aromatic core and reactive side groups. This makes it a candidate for creating specialized materials, including coatings, adhesives, and biomedical devices. ontosight.ai
Utility as a Scaffold for Novel Bioactive Compound Development (e.g., Antimicrobial, Anticancer)
The core structure of phenylpropanoic acid is a key scaffold for developing novel bioactive compounds. Researchers have successfully synthesized and tested derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, demonstrating their potential as both antimicrobial and anticancer agents. nih.govmdpi.com
Antimicrobial Applications: A series of these derivatives has shown structure-dependent antimicrobial activity against a range of multidrug-resistant pathogens, including ESKAPE group bacteria and drug-resistant Candida species. nih.gov Certain hydrazone derivatives containing heterocyclic substituents were found to be particularly potent, with broad-spectrum activity. nih.govresearchgate.net The antimicrobial efficacy is influenced by the specific chemical groups attached to the main scaffold. For example, some modifications led to significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.govresearchgate.net
Table 1: Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound Type | Target Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Hydrazones | Candida auris | 0.5 - 64 | nih.gov, researchgate.net |
| Various Derivatives | MRSA | 1 - 8 | nih.gov, researchgate.net |
| Various Derivatives | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | nih.gov, researchgate.net |
| Dihydrazide Derivative | P. aeruginosa AR-1114 | 32 | nih.gov |
Anticancer Applications: The same 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has been explored for its anticancer potential. mdpi.com Studies have shown that certain derivatives can reduce the viability of cancer cells, such as A549 non-small cell lung cancer cells, and inhibit cell migration. mdpi.com The presence of the 4-hydroxyphenyl group is considered attractive for anticancer drug design, and its synthetic versatility allows for the introduction of various heterocyclic structures to optimize biological activity. mdpi.com One of the most promising derivatives, a bis(N'-(furan-2-ylmethylene)propanehydrazide), exhibited potent anticancer and antioxidant properties. mdpi.com
Contribution to Medicinal Chemistry Research Beyond Direct Drug Development
The utility of the this compound framework extends beyond its direct use in creating drug candidates. It serves as a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies. By systematically modifying the scaffold and observing the resulting changes in biological activity, chemists can gain insights into the molecular features required for therapeutic effects. researchgate.netnih.gov For example, extensive SAR studies on a series of phenylpropanoic acids led to the identification of a potent agonist for the free fatty acid receptor 4 (FFA4), a target for type 2 diabetes treatment. researchgate.net The synthetic flexibility of these compounds allows for the creation of diverse chemical libraries, which are essential for screening and identifying lead compounds for a wide range of diseases. nih.govmdpi.com This foundational research is critical for advancing the broader field of drug discovery.
Use as a Biochemical Reagent in Life Science Research
While specific applications of this compound as a biochemical reagent are not widely documented, related compounds like 3-(4-Hydroxyphenyl)propionic acid are used in various life science research applications. These include the synthesis of hydrogels based on materials like chitosan (B1678972) and gelatin and their use as acyl donors in enzymatic reactions. sigmaaldrich.com Given its structural similarity, this compound possesses the potential to be used in similar contexts, such as in the development of biocompatible materials or as a substrate or modulator in enzymatic assays. Its functional groups allow for conjugation to other molecules, making it a potential tool for creating molecular probes or for modifying biological surfaces.
Insight into Natural Product Chemistry and Plant Physiology (e.g., Phloretamide in Malus domestica Plant Juices)
The 3-phenylpropanoic acid skeleton is a common motif in natural products. A closely related compound, phloretic acid (3-(p-Hydroxyphenyl)propionic acid), is a metabolite of phloretin, a natural phenol found in the leaves of apple trees (Malus domestica). sigmaaldrich.comwikipedia.org Phloretin is hydrolyzed in the small intestine into phloretic acid and phloroglucinol. wikipedia.org
Furthermore, phloretamide, a polyphenol derivative of phloretic acid, has been investigated for its potential health benefits. mdpi.com Studies in animal models have shown that phloretamide can protect against liver and pancreatic damage in diabetic rats by modulating key signaling pathways involved in inflammation and oxidative stress (NF-κB and Nrf2). mdpi.comnih.gov It has also demonstrated protective effects against diabetic kidney damage. nih.govresearchgate.net The study of these natural metabolites provides valuable insights into plant physiology and the biochemical pathways that produce them. The structural relationship between this compound and these naturally occurring, bioactive compounds underscores the importance of this chemical framework in the natural world and its potential for inspiring the development of new therapeutic agents. mdpi.com
Emerging Research Avenues and Future Perspectives
Design of Next-Generation Scaffolds with Optimized Biological Profiles
The 3-arylpropanoic acid motif is a cornerstone in the design of new molecules with tailored biological activities. Structure-activity relationship (SAR) studies are pivotal in guiding the modification of these scaffolds to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net Research has shown that introducing substituents to the propionic acid chain or replacing the phenyl ring with other aromatic systems, such as pyridine, can lead to modified 3-arylpropanoic acids with an enhanced half-life in preclinical models. researchgate.net
One key challenge with some 3-arylpropanoic acids is their short half-life in rodents, which is likely due to metabolic oxidation at the benzylic position of the propionic acid chain. researchgate.net To overcome this, researchers are designing next-generation scaffolds, such as cyclopropanecarboxylic acids, which have demonstrated longer half-lives. researchgate.net The strategic modification of the carboxylate group in arylpropionic acids has also been shown to result in enhanced anti-inflammatory activity with reduced ulcerogenic effects. orientjchem.org
Furthermore, the core scaffold can be elaborated by incorporating various heterocyclic rings, such as oxadiazoles, thiazoles, or triazoles. orientjchem.orgmdpi.com These modifications aim to create derivatives with improved biological profiles, moving beyond the traditional anti-inflammatory applications of arylpropionic acids to explore a wider range of therapeutic possibilities. orientjchem.orghumanjournals.comresearchgate.net
Exploration of Novel Therapeutic Targets and Pathways in Preclinical Models
While arylpropionic acids are famously associated with NSAIDs, emerging research is uncovering their potential to interact with a variety of novel therapeutic targets. orientjchem.orghumanjournals.com Derivatives of the 3-arylpropanoic acid scaffold are being investigated as selective agonists for G protein-coupled receptors (GPCRs) and as inhibitors of enzymes implicated in cancer and metabolic diseases. researchgate.netresearchgate.net
Table 1: Novel Therapeutic Targets for Arylpropanoic Acid Scaffolds
| Target | Therapeutic Area | Compound Type/Example | Key Findings |
|---|---|---|---|
| Sphingosine-1-phosphate receptor-1 (S1P1) | Immunology | Selective 3-arylpropanoic acid agonists | Induction of peripheral blood lymphocyte lowering in mice, suggesting immunosuppressive efficacy. researchgate.net |
| Free Fatty Acid Receptor 4 (FFA4/GPR120) | Metabolic Diseases | 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives | Agonists demonstrated dose-dependent blood glucose reduction in preclinical diabetes models. researchgate.net |
| Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR) | Oncology | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Compounds identified as potential inhibitors, showing antiproliferative activity in lung cancer models. mdpi.comnih.gov |
| Peroxisome Proliferator-Activated Receptors (PPARα/γ) | Metabolic Diseases | α-heteroaryl-phenylpropanoic acid derivatives | Dual agonists were found to decrease insulin (B600854), plasma glucose, and triglycerides in animal models. nih.gov |
These studies highlight a significant shift from the well-trodden path of COX inhibition towards new and diverse mechanisms of action. For instance, selective S1P1 agonists have shown efficacy in a rat skin transplantation model, supporting the role of S1P1 agonism in immunosuppression. researchgate.net Similarly, the development of FFA4 agonists provides a promising avenue for the treatment of type 2 diabetes. researchgate.net The ability of certain derivatives to target SIRT2 and EGFR simultaneously presents a novel strategy for developing anticancer agents. mdpi.comnih.gov
Integration of Advanced Computational and Experimental Methodologies in Compound Design
The design and optimization of novel compounds based on the 3-[4-(Hydroxymethyl)phenyl]propanoic acid scaffold are increasingly reliant on the synergy between computational and experimental techniques. Methodologies such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are instrumental in predicting the biological activity of new derivatives and understanding their interactions with target proteins. nih.govhilarispublisher.com
QSAR studies help to identify the key structural features required for a compound's antimicrobial or anticancer activity. researchgate.netnih.gov For example, 3D-QSAR models can be developed to correlate the 3D steric and electrostatic fields of molecules with their biological activity, providing valuable insights for designing more potent inhibitors. hilarispublisher.com These computational models can guide the synthesis of new derivatives with a higher probability of success, thereby saving time and resources.
Molecular docking simulations provide a virtual representation of how a ligand binds to its receptor, revealing crucial interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues in the active site. mdpi.comnih.gov This information is invaluable for explaining the observed biological activity and for rationally designing modifications to improve binding affinity and selectivity. The integration of these in silico methods with traditional wet-lab synthesis and biological evaluation creates a powerful and efficient pipeline for drug discovery. nih.govresearchgate.net
Development of Non-Conventional Antimicrobial and Anticancer Agents from Related Scaffolds
There is a growing body of research focused on the development of non-conventional antimicrobial and anticancer agents derived from 3-phenylpropanoic acid and related structures. nih.govmdpi.comnih.govmdpi.com The versatility of this scaffold allows for the synthesis of derivatives with potent activity against a range of pathogens and cancer cell lines. humanjournals.comresearchgate.net
In the realm of antimicrobial research, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent activity against multidrug-resistant bacteria and fungi, including ESKAPE pathogens and Candida auris. mdpi.comnih.gov Similarly, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.com The antimicrobial potential of these compounds provides a promising lead for the development of new therapeutics to combat the growing threat of antimicrobial resistance. nih.govmdpi.com
Table 2: Anticancer and Antimicrobial Activities of Related Scaffolds
| Scaffold/Derivative | Activity | Target Organism/Cell Line | Key Findings |
|---|---|---|---|
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Anticancer | A549 non-small cell lung cancer cells | Certain derivatives reduced cancer cell viability and migration while showing favorable cytotoxicity towards noncancerous cells. nih.govresearchgate.netmdpi.com |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer | H69 small-cell lung carcinoma, H69AR (anthracycline-resistant), A549 3D spheroids | Exhibited potent antiproliferative effects, surpassing the cytotoxicity of cisplatin (B142131) in some cases. mdpi.comnih.govresearchgate.net |
| 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic acid derivatives | Anticancer & Antimicrobial | FaDu head and neck cancer cells, S. aureus, E. faecalis | Showed antiproliferative activity in cisplatin-resistant cells and targeted Gram-positive pathogens. mdpi.com |
| 3-Hydroxy-2-methylene-3-phenylpropionic acid derivatives | Antimicrobial | Bacteria and Fungi | Displayed potent antibacterial and antifungal activities in vitro. nih.gov |
In oncology, various derivatives have been identified as promising anticancer candidates. For example, compounds derived from 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to possess both anticancer and antioxidant properties. nih.govresearchgate.netmdpi.com Thiazole-based derivatives have demonstrated the ability to overcome drug resistance in lung cancer models, highlighting their potential for further preclinical development. mdpi.comnih.gov The exploration of these non-conventional therapeutic applications for scaffolds related to this compound represents a vibrant and promising frontier in medicinal chemistry.
Q & A
Basic: What are the standard synthetic routes for 3-[4-(Hydroxymethyl)phenyl]propanoic acid, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling 4-(hydroxymethyl)benzaldehyde with malonic acid derivatives via Knoevenagel condensation, followed by catalytic hydrogenation to reduce the α,β-unsaturated intermediate. Reagents like piperidine or ammonium acetate are used as catalysts, with ethanol or THF as solvents at 60–80°C . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Optimization includes monitoring reaction progress by TLC or HPLC and adjusting temperature/pH to minimize by-products like unreacted aldehydes or over-oxidized species .
Basic: How can the structural identity and purity of this compound be confirmed?
Answer:
- NMR Spectroscopy : -NMR (DMSO-d) should show a singlet at δ 4.55 ppm (–CHOH), a triplet at δ 2.60 ppm (–CH–COOH), and aromatic protons at δ 7.25–7.40 ppm .
- FT-IR : Peaks at 2500–3300 cm (carboxylic O–H stretch), 1680–1720 cm (C=O), and 3200–3600 cm (–OH from hydroxymethyl) .
- X-ray Crystallography : For crystalline samples, this confirms the planar aromatic ring and hydrogen-bonding dimer formation via O–H⋯O interactions .
Advanced: What strategies resolve discrepancies in reported biological activity data for this compound?
Answer:
Contradictions in IC values (e.g., enzyme inhibition) may arise from:
- Purity Variability : Residual solvents (e.g., DMF) or by-products (e.g., oxidized quinones) can interfere with assays. Use HPLC-MS (C18 column, 0.1% formic acid mobile phase) to verify purity >98% .
- Assay Conditions : Buffer pH (e.g., phosphate vs. Tris) affects ionization of the carboxylic acid group. Standardize conditions to pH 7.4 ± 0.1 .
- Structural Analogs : Compare with 3-(4-Methoxyphenyl)propanoic acid to distinguish hydroxymethyl-specific effects .
Advanced: How does this compound interact with cellular targets?
Answer:
- Enzyme Binding : Molecular docking (AutoDock Vina) predicts strong affinity (−8.2 kcal/mol) for cyclooxygenase-2 (COX-2), driven by hydrogen bonds between the hydroxymethyl group and Arg120/Val523 .
- Cellular Uptake : Fluorescence tagging (e.g., dansyl chloride conjugation) shows preferential accumulation in mitochondria, measured via confocal microscopy .
- Metabolic Pathways : Sulfotransferase-mediated conjugation forms 3-[4-(sulfooxy)phenyl]propanoic acid, detected in fecal samples using LC-QTOF-MS .
Advanced: What analytical methods optimize quantification of this compound in biological matrices?
Answer:
- HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), 0.1% trifluoroacetic acid in acetonitrile/water (30:70), λ = 254 nm. LOD: 0.1 µg/mL .
- LC-MS/MS : ESI-negative mode, MRM transition m/z 195 → 151 (collision energy −20 eV). Validate linearity (R > 0.995) in plasma .
- Stability Testing : Assess photodegradation under UV light (λ = 365 nm) for 24h; >90% recovery in amber vials .
Basic: What are the storage and stability considerations for this compound?
Answer:
Store at −20°C in amber vials under nitrogen to prevent oxidation of the hydroxymethyl group. Aqueous solutions (pH > 5) are stable for ≤72h at 4°C. For long-term storage, lyophilize and seal under vacuum .
Advanced: How can enantiomeric purity be ensured during asymmetric synthesis?
Answer:
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 85:15, 1 mL/min) to resolve (R)- and (S)-enantiomers.
- Circular Dichroism (CD) : Confirm enantiopurity by Cotton effects at 220–250 nm .
- Catalyst Optimization : Chiral ligands like BINAP in palladium-catalyzed hydrogenations improve ee >98% .
Advanced: What computational tools predict the metabolic fate of this compound?
Answer:
- BioTransformer 3.0 : Predicts phase II metabolism (sulfation, glucuronidation) with 85% accuracy .
- ADMET Predictions : SwissADME estimates moderate intestinal absorption (Caco-2 permeability: 5 × 10 cm/s) and low BBB penetration .
Basic: What are the key differences in reactivity between this compound and its non-hydroxylated analogs?
Answer:
The hydroxymethyl group enhances:
- Hydrogen Bonding : Forms stronger interactions with polar residues (e.g., serine proteases) compared to 3-phenylpropanoic acid.
- Oxidative Susceptibility : Prone to oxidation (e.g., MnO in acetone) to form 4-carboxybenzaldehyde, absent in methyl or methoxy analogs .
Advanced: How can scale-up challenges be mitigated in industrial research settings?
Answer:
- Reactor Design : Use flow chemistry (microreactors) to control exothermic reactions (e.g., hydrogenation) and improve yield (85% → 92%) .
- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer solvent recovery.
- Quality Control : Implement PAT (Process Analytical Technology) with inline FT-IR to monitor carboxylate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
